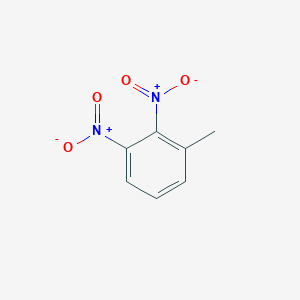

2,3-Dinitrotoluene

Cat. No. B167053

Key on ui cas rn:

602-01-7

M. Wt: 182.13 g/mol

InChI Key: DYSXLQBUUOPLBB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04482769

Procedure details

This invention relates to an improvement in a process for purifying dinitrotoluene is prepared by first reacting toluene or mononitrotoluene with nitric acid in the presence of sulfuric acid, separating the crude dinitrotoluene from the resulting aqueous phases and then contacting the resultant crude dinitrotoluene with an alkaline material to form a purified dinitrotoluene product and an aqueous by-product phase. The improvement in the process relates to selectively maintaining a significant proportion of 2,4-dinitroorthocresol in the dinitrotoluene product and away from the effluent waste while permitting other nitrophenolic impurities to pass to the aqueous by-product phase or effluent waste. The improvement comprises: monitoring the pH of the aqueous phase formed during said contacting step with a pH sensitive instrument and then terminating said contacting step when the pH of the resultant aqueous phase is within a pH range of about 5.8 to 6.4.

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][C:7](C)=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:11]([O-:14])(O)=[O:12].S(=O)(=O)(O)O.[C:20]1(C)C=CC=CC=1>>[N+:11]([C:9]1[C:4]([N+:1]([O-:3])=[O:2])=[C:5]([CH3:20])[CH:6]=[CH:7][CH:8]=1)([O-:14])=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for purifying dinitrotoluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating the crude dinitrotoluene from the resulting aqueous phases

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C=1C(=C(C=CC1)C)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |